R 47 243

alpha-2 adrenoceptor in vivo pharmacology CNS depression

R 47 243 is a racemic α2-adrenoceptor antagonist, distinguished as a full antagonist with extended duration in vivo. Unlike idazoxan or yohimbine, it offers high potency and long-lasting central α2 blockade. This compound ensures sustained target engagement in MPTP primate models and rodent behavioral assays, minimizing dosing stress via excellent oral absorption. For definitive α2 studies requiring consistent, full antagonism.

Molecular Formula C22H25N3O2S
Molecular Weight 395.5 g/mol
CAS No. 104383-18-8
Cat. No. B1678713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 47 243
CAS104383-18-8
SynonymsR 47 243
R 47243
R 47243, (+)-isomer
R 47243, (-)-isomer
R 62 651
R 62651
R-47 243
R-47243
R-62 651
R-62651
Molecular FormulaC22H25N3O2S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC2=NC3=CC=CC=C3S2)CC4COC5=CC=CC=C5O4
InChIInChI=1S/C22H25N3O2S/c1-4-8-21-18(5-1)24-22(28-21)23-13-16-9-11-25(12-10-16)14-17-15-26-19-6-2-3-7-20(19)27-17/h1-8,16-17H,9-15H2,(H,23,24)
InChIKeyWKDICWUJRAUKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R 47 243 (CAS 104383-18-8): A Racemic Alpha-2 Antagonist for Neurological Research Procurement


R 47 243 (CAS 104383-18-8) is a racemic alpha-2 adrenoceptor antagonist with the chemical name N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine [1]. It is a small molecule with the molecular formula C22H25N3O2S and a molecular weight of 395.52 g/mol . As a member of the benzothiazolamine class, R 47 243 has been studied for its potential to modulate central noradrenergic transmission, particularly in the context of Parkinson's disease [2]. It exists as a racemic mixture, with the (-)-isomer (R 62 651) and (+)-isomer exhibiting distinct pharmacological profiles [3]. This compound is intended solely for research use, primarily in in vivo models of neurological disorders.

Why Generic Alpha-2 Antagonist Substitution Is Not Advisable for R 47 243


Alpha-2 adrenoceptor antagonists constitute a chemically and pharmacologically diverse class. Substituting R 47 243 with another putative alpha-2 antagonist without direct comparative data is scientifically unsound due to significant differences in in vivo potency, duration of action, intrinsic efficacy (full vs. partial antagonism), and oral bioavailability [1]. For instance, in a direct comparative study, R 47 243 demonstrated a unique combination of high potency, long-lasting activity, and full antagonist properties that were not replicated by comparators such as idazoxan, yohimbine, piperoxan, or CGS 7225 A [1]. Furthermore, the racemic nature of R 47 243 means that its stereoisomers, which have distinct activities, contribute to a net pharmacological effect that cannot be replicated by a single enantiomer or another racemate [2]. Therefore, procurement decisions must be guided by compound-specific evidence to ensure experimental reproducibility and valid interpretation of results.

Quantitative Differentiation of R 47 243 Against Comparator Alpha-2 Antagonists


Superior In Vivo Potency and Duration of Action Compared to Idazoxan and Yohimbine

In a head-to-head in vivo comparison, R 47 243 demonstrated more potent and longer-lasting antagonism of xylazine-induced loss of righting reflex (LRR) in rats than all other putative α2-antagonists tested, including idazoxan, yohimbine, piperoxan, and CGS 7225 A [1]. While the abstract does not provide the exact numerical ED50 values, the study's conclusion clearly states that R 47 243 was 'a potent, long acting, and specific antagonist' relative to the comparators, which exhibited shorter durations of action [1]. This differential time-course is critical for experimental designs requiring sustained target engagement.

alpha-2 adrenoceptor in vivo pharmacology CNS depression rat model

Full Antagonist Profile Versus Partial Agonism of Comparator Idazoxan

R 47 243 acts as a full antagonist at central alpha-2 adrenoceptors, in contrast to idazoxan, which exhibits partial agonist properties in the same assay [1]. This difference in intrinsic efficacy has direct consequences for downstream signaling and functional outcomes. While idazoxan may produce weak agonist-like effects under certain conditions, R 47 243 provides complete blockade without residual receptor activation [1]. The exact magnitude of this functional difference is not quantified in the abstract, but the distinction between full and partial antagonism is a fundamental pharmacological parameter.

alpha-2 adrenoceptor intrinsic efficacy partial agonism CNS depression

In Vivo Efficacy in a Non-Human Primate Model of Parkinsonism

In a 20-year-old Java monkey with MPTP-induced parkinsonian signs, oral administration of R 47 243 normalized blink rate and reduced resting tremor [1]. These effects were not compared directly to other alpha-2 antagonists in this study, but they demonstrate the compound's ability to modulate parkinsonian motor symptoms in a disease-relevant model. The study also noted that the (-)-isomer R 62 651 produced a gradual change in tremor that was the inverse of tremor progression following MPTP [1].

Parkinson's disease MPTP model primate motor symptoms

Excellent Oral Bioavailability Relative to Class Expectation

R 47 243 demonstrated 'excellent oral absorption' in rats, a property that distinguishes it from many other alpha-2 antagonists which may have poor or variable oral bioavailability [1]. The abstract does not provide specific pharmacokinetic parameters (e.g., %F, Cmax, Tmax), but the qualitative assessment suggests robust systemic exposure following oral administration. This is a key consideration for in vivo studies where oral dosing is preferred or required.

oral bioavailability pharmacokinetics alpha-2 antagonist in vivo

Recommended Research Applications for R 47 243 Based on Validated Evidence


In Vivo Studies Requiring Sustained Alpha-2 Adrenoceptor Blockade

R 47 243 is ideally suited for experiments in which prolonged antagonism of central alpha-2 receptors is essential, such as behavioral pharmacology studies in rodents assessing the role of noradrenergic transmission in cognitive or motor functions [1]. Its long duration of action, demonstrated in the xylazine-induced LRR model, ensures that target engagement is maintained throughout extended experimental sessions without the need for repeated dosing [1].

Preclinical Parkinson's Disease Research in Non-Human Primates

The demonstrated ability of R 47 243 to improve parkinsonian signs—specifically normalizing blink rate and reducing tremor—in an MPTP-treated monkey supports its use as a tool compound to investigate alpha-2 adrenoceptor modulation in primate models of Parkinson's disease [2]. Researchers may use R 47 243 to explore the therapeutic potential of alpha-2 blockade in the context of noradrenergic dysfunction and motor symptom progression [2].

Pharmacological Profiling of Full Antagonists Versus Partial Agonists

R 47 243's classification as a full antagonist at central alpha-2 adrenoceptors makes it a valuable reference compound for studies comparing the functional consequences of full antagonism versus partial agonism [1]. It can serve as a benchmark to calibrate assays of alpha-2 receptor-mediated signaling or to dissect the contributions of intrinsic efficacy to observed physiological outcomes [1].

Chronic Oral Dosing Studies in Rodent Behavioral Models

Given its reported 'excellent oral absorption' [1], R 47 243 is a practical choice for chronic oral administration paradigms in rodents. This avoids the stress and potential confounds associated with repeated injections, thereby increasing the translational relevance of findings from long-term behavioral or disease progression studies.

Quote Request

Request a Quote for R 47 243

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.